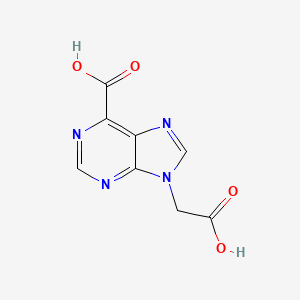
9-(carboxymethyl)-9H-purine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(carboxymethyl)-9H-purine-6-carboxylic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(carboxymethyl)-9H-purine-6-carboxylic acid typically involves multi-step organic reactions. One common method is the alkylation of a purine derivative with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction proceeds through nucleophilic substitution, where the purine nitrogen attacks the electrophilic carbon of the chloroacetic acid, forming the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
9-(carboxymethyl)-9H-purine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The purine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
9-(carboxymethyl)-9H-purine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions and functions.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 9-(carboxymethyl)-9H-purine-6-carboxylic acid involves its interaction with biological molecules, particularly nucleic acids. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with nucleotides, influencing the structure and function of DNA and RNA. These interactions can affect processes such as replication, transcription, and translation.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
9-(carboxymethyl)-9H-purine-6-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct chemical properties and potential applications compared to other purine derivatives. These functional groups enhance its reactivity and ability to form specific interactions with biological molecules.
Propiedades
Fórmula molecular |
C8H6N4O4 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
9-(carboxymethyl)purine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c13-4(14)1-12-3-11-5-6(8(15)16)9-2-10-7(5)12/h2-3H,1H2,(H,13,14)(H,15,16) |
Clave InChI |
SNEJWUXQYYOGOV-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















